molecular formula C13H10ClNO3S B12619975 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid CAS No. 917614-43-8

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid

Cat. No.: B12619975
CAS No.: 917614-43-8
M. Wt: 295.74 g/mol
InChI Key: YOWBXGUYZKPFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted at position 3 with a 2-(4-chloroanilino)-2-oxoethyl group and a carboxylic acid moiety at position 2. The molecular formula is C₁₃H₁₁ClNO₃S (calculated molecular weight: 296.75 g/mol). The carboxylic acid group at position 2 may facilitate hydrogen bonding, influencing solubility and reactivity .

Properties

CAS No.

917614-43-8

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

3-[2-(4-chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H10ClNO3S/c14-9-1-3-10(4-2-9)15-11(16)7-8-5-6-19-12(8)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18)

InChI Key

YOWBXGUYZKPFMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=C(SC=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid derivatives with 4-chloroaniline and oxoethyl intermediates. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions, often yielding halogenated derivatives:

ConditionsMechanismProductsYieldKey ObservationsSource
Br₂ in CCl₄ (dark)Radical geminate recombinationendo-bromide and exo-bromide (69:31)53–93%Configuration-independent starting material
Pb(OAc)₄ with LiCl (benzene)Lead(IV)-mediated fragmentationAlkyl chloride63–93%Excess LiCl reduces yield due to Cl₂ evolution
Barton ester decompositionRadical chain reactionexo-bromide exclusively45–80%Requires AIBN initiation

Notable Mechanistic Insights :

  • The stability of the carbon-centered radical intermediate dictates regioselectivity, following the order: tertiary > secondary > primary > methyl < phenyl .

  • Solvent cages influence product distribution; polar solvents favor endo isomers via geminate recombination .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Reagent/ConditionsProductYieldSelectivity NotesSource
SOCl₂ in tolueneAcid chloride intermediate85–92%Requires anhydrous conditions
Ethanol/H₂SO₄ (reflux)Ethyl thiophene-2-carboxylate derivative70–78%Competed by amide hydrolysis
Amines (e.g., glycine Me ester)Bis-amide derivatives45–68%Steric hindrance limits reactivity

Key Limitations :

  • The existing 4-chloroanilinoamide group may require protection during esterification to prevent cross-reactivity .

  • Borate esters (e.g., B(OiPr)₃) improve amidation yields but are incompatible with free amines .

Electrophilic Aromatic Substitution

The thiophene ring undergoes halogenation at specific positions:

Halogenation ReagentPosition SubstitutedYieldDirected bySource
Br₂/FeCl₃C555–60%Electron-donating carboxylate directing
Cl₂/AcOHC448–52%Steric hindrance from ethyl bridge

Electronic Effects :

  • The carboxylic acid group deactivates the ring, slowing reactivity compared to unsubstituted thiophene .

  • Halogenation at C5 is favored due to conjugation with the electron-withdrawing substituents .

Functional Group Interconversion

The amide and ketone groups exhibit distinct reactivity:

Reaction TypeConditionsOutcomeYieldSource
Amide hydrolysis6M HCl, reflux2-(4-Chloroanilino)ethyl ketone82%
Ketone reductionNaBH₄/MeOHSecondary alcohol derivative65%
Oxime formationNH₂OH·HCl, pyridineOxime at ketone position73%

Synthetic Utility :

  • Hydrolysis of the amide group provides access to ketone intermediates for further derivatization .

  • Oximes serve as precursors for heterocyclic ring formation (e.g., isoxazoles).

Radical-Mediated Transformations

The ethyl bridge participates in radical chain reactions:

Initiator/ReagentProductsApplicationSource
AIBN/BrCCl₃Trichloromethyl adductsPolymer crosslinking agents
UV light/O₂Peroxide derivativesStudy of oxidative degradation

Mechanistic Pathways :

  • Radicals generated at the ethyl bridge abstract halogens from solvents (e.g., CCl₄), propagating chain reactions .

  • Steric protection from the thiophene ring enhances radical stability .

Metal-Mediated Couplings

The carboxylic acid participates in Ullmann-type couplings:

CatalystCoupling PartnerProductYieldSource
Cu(I) thiophene-2-carboxylateAryl iodidesBiaryl derivatives60–75%
Pd(OAc)₂/XPhosVinyl boronic acidsStyryl-functionalized analogs55–62%

Optimization Notes :

  • Copper catalysts tolerate the chloroanilino group but require elevated temperatures (110–130°C) .

  • Palladium systems enable Suzuki couplings but are sensitive to steric bulk .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of thiophene-2-carboxylic acids, including the compound in focus, exhibit potent antiviral properties. Specifically, they have been identified as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, which is crucial for viral replication. This discovery opens avenues for developing new antiviral medications targeting HCV infections .

Antioxidant Properties

Studies have demonstrated that thiophene derivatives possess significant antioxidant activity. The compound has been evaluated using various assays, including the DPPH radical scavenging method, showing promising results in neutralizing free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create a variety of functionalized thiophenes and related heterocycles. Its structure facilitates further modifications that can lead to the development of new drugs with enhanced biological activities.

Carboxylation Reactions

Recent studies have explored the carboxylation of thiophenes using carbon dioxide as a sustainable reagent. The compound can participate in these reactions under mild conditions, leading to the formation of valuable carboxylate products that are essential in various chemical processes .

Case Studies and Research Findings

StudyFocusFindings
HCV Inhibitors Antiviral ActivityIdentified as a potent inhibitor of NS5B polymerase .
Antioxidant Activity Biological EvaluationDemonstrated high radical scavenging ability .
Sustainable Chemistry Carboxylation ReactionsEffective in CO₂ utilization for synthesizing carboxylates .

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Analog 1 : [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 3-(4-methylphenyl)thiophene-2-carboxylate ()
  • Core Structure : Thiophene-2-carboxylate ester.
  • Substituents: Position 3: 2-(3-chloro-4-fluoroanilino)-2-oxoethyl group. Position 2: Ester group (vs. carboxylic acid in the target compound).
  • Molecular Formula: C₂₀H₁₅ClFNO₃S (403.85 g/mol).
  • Key Differences: The ester group reduces hydrogen-bonding capacity compared to the carboxylic acid.
Analog 2 : [2-(4-Chlorophenyl)methylamino]-2-oxoethyl thiophene-2-carboxylate ()
  • Core Structure : Thiophene-2-carboxylate ester.
  • Substituents: Position 3: 2-(4-chlorobenzylamino)-2-oxoethyl group.
  • Molecular Formula: C₁₆H₁₄ClNO₃S (352.84 g/mol).
  • Lack of a free carboxylic acid may reduce aqueous solubility .

Functional Group Modifications

Analog 3 : 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic Acid ()
  • Core Structure : Thiophene-2-carboxylic acid.
  • Substituents: Position 3: Sulfonyl-linked 4-chloroanilino group.
  • Molecular Formula: C₁₁H₈ClNO₄S₂ (342.77 g/mol).
  • Key Differences :
    • The sulfonyl group is more electron-withdrawing than the carbonyl in the target compound, increasing acidity (pKa ~1.5 vs. ~4.5 for carbonyl).
    • Enhanced stability but reduced lipophilicity compared to the target .
Analog 4 : Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate ()
  • Core Structure : Thiophene-3-carboxylate ester.
  • Substituents :
    • Position 2: Chloroacetamido group.
    • Position 4: 4-Methoxyphenyl group.
  • Molecular Formula: C₁₆H₁₆ClNO₄S (353.82 g/mol).
  • Key Differences: The methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing chloroanilino group. Esterification at position 3 shifts reactivity compared to the target’s carboxylic acid at position 2 .

Heterocycle Replacements

Analog 5 : 3-[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl]-4-oxophthalazine-1-carboxylic Acid ()
  • Core Structure : Phthalazine-1-carboxylic acid.
  • Substituents: Position 3: 2-(4-chloro-2-fluoroanilino)-2-oxoethyl group.
  • Molecular Formula : C₁₇H₁₁ClFN₃O₄ (391.74 g/mol).
  • The fluoro substituent may improve membrane permeability compared to the target compound .

Research Implications

  • Electron Effects: Halogenated anilino groups (e.g., 4-chloro, 3-chloro-4-fluoro) enhance metabolic stability but may reduce solubility.
  • Functional Groups : Carboxylic acids improve hydrogen bonding and solubility, while esters act as prodrugs with delayed activation .
  • Core Heterocycles : Thiophene offers balanced lipophilicity, whereas phthalazine may enhance target affinity through additional π-interactions .

Biological Activity

3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₃ClN₂O₄S
  • Molecular Weight: 388.83 g/mol
  • CAS Number: 252027-04-6

The compound features a thiophene ring, which is known for its role in various biological activities, and a chloroaniline moiety that enhances its pharmacological properties.

Research indicates that this compound interacts with several biological pathways:

  • Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos, which are crucial for cell proliferation and survival. Additionally, it may repress the promoter of p53, a key tumor suppressor gene, thereby affecting cell cycle regulation .
  • Inflammatory Response : The compound suppresses NF-kappa-B activation and activates AP-1, indicating its potential role in modulating inflammatory responses. This activity suggests a therapeutic application in inflammatory diseases .
  • Lipid Metabolism : It alters lipid metabolism by interacting with proteins involved in lipid accumulation in hepatocytes, contributing to steatosis through the up-regulation of FAS promoter activity .

Biological Activities

The biological activities of 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid have been evaluated in various studies:

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

Analgesic Effects

A study evaluated the analgesic activity of derivatives related to this compound using the "hot plate" method on mice. The results indicated significant analgesic effects, surpassing those of standard analgesics like metamizole .

Immunomodulatory Effects

The compound's ability to bind dendritic cells via C1QR1 leads to down-regulation of T-lymphocyte proliferation, highlighting its potential as an immunomodulator. This mechanism may be beneficial in autoimmune conditions or during organ transplantation .

Case Studies and Research Findings

A summary of notable studies includes:

StudyFindings
The compound regulates key transcription factors involved in inflammation and immune response.
Demonstrated significant analgesic properties in animal models with ED50 values indicating effective pain relief.
Showed potential anticancer effects through apoptosis induction in specific cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.